1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
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Overview
Description
1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a synthetic organic compound characterized by its complex molecular structure. This compound features a combination of a dihydrobenzo dioxin ring, a pyrrolidinone moiety, and a urea linkage, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Dihydrobenzo Dioxin Ring:
- Starting from catechol, the dihydrobenzo dioxin ring is formed through a cyclization reaction with formaldehyde under acidic conditions.
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Synthesis of the Pyrrolidinone Moiety:
- The pyrrolidinone ring is synthesized by reacting p-toluidine with succinic anhydride, followed by cyclization to form the 5-oxo-1-(p-tolyl)pyrrolidin-3-yl structure.
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Coupling Reaction:
- The final step involves coupling the dihydrobenzo dioxin derivative with the pyrrolidinone moiety using a urea linkage. This is typically achieved through a condensation reaction using a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, pH), and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen or the aromatic rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of complex molecular architectures.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea depends on its specific application:
Molecular Targets: The compound may interact with various molecular targets, including enzymes, receptors, and nucleic acids.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
- 1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
- 1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(5-oxo-1-(m-tolyl)pyrrolidin-3-yl)urea
Comparison:
- Structural Differences: The primary differences lie in the substituents on the pyrrolidinone ring (e.g., p-tolyl vs. phenyl or m-tolyl).
- Unique Properties: The presence of the p-tolyl group in 1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea may confer unique steric and electronic properties, influencing its reactivity and biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-14-6-8-16(9-7-14)24-12-15(10-20(24)25)23-21(26)22-11-17-13-27-18-4-2-3-5-19(18)28-17/h2-9,15,17H,10-13H2,1H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIDVMAZMZPGCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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